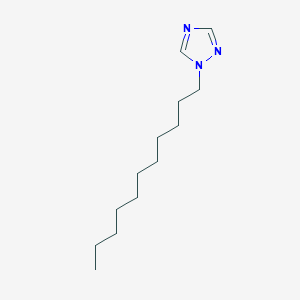

1-Undecyl-1H-1,2,4-triazole

Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Modern Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that confers a unique set of properties making it a valuable building block in a multitude of chemical applications. mdpi.com This scaffold is a prominent feature in numerous compounds with diverse therapeutic applications, including antifungal, antibacterial, antiviral, and anticancer agents. nih.govnih.govjaper.intandfonline.combohrium.com The stability of the triazole ring, coupled with its ability to engage in various chemical interactions, has established it as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov

The versatility of the 1,2,4-triazole core allows for a wide range of substituents to be attached, paving the way for the creation of a vast library of novel molecules with tailored properties. nih.gov These derivatives have found applications not only in medicine but also in agrochemicals, materials science, and as corrosion inhibitors. nih.govjaper.in

The history of triazole chemistry dates back to the 19th century. numberanalytics.com However, the field experienced a significant surge in interest with the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides an efficient route to 1,2,3-triazoles. numberanalytics.commagtech.com.cn While distinct from the 1,2,4-isomer, this development spurred broader exploration into triazole synthesis and applications.

The synthesis of 1,2,4-triazoles has also evolved, with various methods being developed to construct this heterocyclic system. mdpi.comorganic-chemistry.org These synthetic advancements have been crucial in enabling the widespread investigation of 1,2,4-triazole derivatives. nih.gov

The attachment of alkyl groups to the triazole ring is a key strategy for modifying the properties of the parent heterocycle. N-substituted 1,2,3-triazoles, for instance, have shown wide applications in medicinal chemistry, synthetic chemistry, and materials science. ccspublishing.org.cn The length and nature of the alkyl chain can significantly influence the compound's lipophilicity, solubility, and biological activity. nih.gov

Long-chain alkyl-substituted triazoles are of particular interest as they can enhance the molecule's ability to interact with biological membranes. nih.gov This has led to investigations into their potential as antimicrobial and antifungal agents. The synthesis of N-alkyl- and N-aryl-1,2,3-triazoles has been a focus of research, with various methods being developed to achieve regioselective substitution. acs.org

Rationale for Dedicated Investigation into 1-Undecyl-1H-1,2,4-triazole

The specific focus on this compound stems from the unique combination of the proven 1,2,4-triazole core and the distinct properties of the undecyl (eleven-carbon) alkyl chain.

The undecyl group is a long, non-polar hydrocarbon chain that imparts significant lipophilicity to a molecule. ontosight.aicymitquimica.com This characteristic can greatly influence a compound's physical and chemical properties, including its solubility and how it interacts with biological systems. ontosight.aisolubilityofthings.comsolubilityofthings.com For instance, the undecyl chain can enhance a molecule's ability to penetrate lipid bilayers, a crucial factor for the bioavailability of potential therapeutic agents. solubilityofthings.comcymitquimica.com

The length of the alkyl chain is a critical determinant of a compound's properties. In some series of compounds, an increase in the carbon chain length has been shown to reduce certain biological activities, highlighting the importance of optimizing this feature. nih.gov The undecyl group, with its eleven carbons, represents a specific point in this design space that warrants investigation.

While the broader class of alkyl-triazoles has been explored, the specific properties and potential applications of this compound remain a fertile ground for new discoveries. Research into this specific molecule could reveal unique structure-activity relationships that are not apparent from studies of its shorter or longer-chained analogs. The interplay between the polar, aromatic triazole ring and the non-polar, flexible undecyl chain could lead to novel self-assembly properties, unique interactions with biological targets, or unforeseen applications in materials science.

Scope and Objectives of Research on this compound

The primary objective of research into this compound is to thoroughly characterize its chemical and physical properties and to explore its potential applications. This includes:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to high-purity this compound and fully characterizing its structure using modern analytical techniques.

Physicochemical Properties: Investigating its solubility in various solvents, its thermal stability, and other key physical parameters.

Exploration of Chemical Reactivity: Studying its reactivity in various chemical transformations to understand its potential as a building block for more complex molecules.

Investigation of Potential Applications: Screening for biological activity, exploring its properties as a surfactant or corrosion inhibitor, and assessing its potential in materials science.

By systematically investigating these aspects, the scientific community can unlock the full potential of this specific and intriguing chemical compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

173862-91-4 |

|---|---|

Molecular Formula |

C13H25N3 |

Molecular Weight |

223.36 g/mol |

IUPAC Name |

1-undecyl-1,2,4-triazole |

InChI |

InChI=1S/C13H25N3/c1-2-3-4-5-6-7-8-9-10-11-16-13-14-12-15-16/h12-13H,2-11H2,1H3 |

InChI Key |

CGLNKUCULXLCDK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCN1C=NC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Undecyl 1h 1,2,4 Triazole and Its Analogs

Direct Alkylation Strategies for 1,2,4-Triazole (B32235) Core with Undecyl Chains

Direct N-alkylation of the 1,2,4-triazole ring is a common and straightforward method for the synthesis of 1-undecyl-1H-1,2,4-triazole. This approach involves the reaction of the 1,2,4-triazole anion with an appropriate undecylating agent. However, a key challenge in this method is controlling the regioselectivity, as alkylation can occur at the N1 or N4 positions of the triazole ring.

The regioselectivity of the alkylation of 1,2,4-triazole is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. researchgate.netresearchgate.net Generally, the N1-isomer is the thermodynamically more stable product and its formation is favored under equilibrium conditions. slideshare.net The use of weakly nucleophilic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to provide a high yield of 1-substituted-1,2,4-triazoles. researchgate.net Microwave irradiation has also been employed to accelerate the reaction and improve yields. researchgate.net For instance, the alkylation of 1,2,4-triazole with various alkyl halides under microwave conditions using potassium carbonate as a base and an ionic liquid as the solvent has been reported to give excellent yields of the 1-alkyl-1,2,4-triazole derivatives. researchgate.net

To achieve high regioselectivity for the N1-undecyl isomer, reaction conditions can be optimized as detailed in the table below.

Table 1: Optimization of Alkylation Conditions for this compound Synthesis

| Parameter | Condition | Expected Outcome |

| Base | Weakly nucleophilic bases (e.g., DBU, K₂CO₃) | Favors N1-alkylation, minimizing N4-isomer formation. researchgate.net |

| Solvent | Aprotic polar solvents (e.g., DMF, Acetonitrile) or ionic liquids | Good solubility for reactants and promotes Sₙ2 reaction. researchgate.net |

| Temperature | Moderate to elevated temperatures (e.g., 80-120°C) | Increases reaction rate. nih.gov |

| Leaving Group | Good leaving groups (e.g., Br, I, OTs) on the undecyl chain | Facilitates the nucleophilic substitution reaction. slideshare.net |

| Reaction Time | Optimized for completion (monitored by TLC or GC) | Prevents side reactions and decomposition. |

| Catalyst | Phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide) | Can improve reaction rates and yields in biphasic systems. nih.gov |

This table presents a generalized summary of conditions based on literature for similar alkylations.

The choice of the undecylating agent and the reaction medium significantly impacts the efficiency and regioselectivity of the alkylation. Undecyl halides (bromide or iodide) are commonly used as alkylating agents. The nature of the leaving group can influence the reaction rate, with iodide being a better leaving group than bromide.

The reaction medium plays a crucial role in solvating the triazole anion and influencing its nucleophilicity. researchgate.net In polar aprotic solvents like DMF or acetonitrile, the triazole anion is highly nucleophilic, leading to faster reaction rates. researchgate.net The use of ionic liquids as solvents has been shown to be a green and efficient alternative, offering high yields and easy recycling of the reaction medium. researchgate.net Solvent-free conditions, under microwave irradiation, have also been successfully employed for the alkylation of 1,2,4-triazole, providing a more environmentally friendly approach. researcher.life

Table 2: Effect of Alkylating Agent and Solvent on the Synthesis of 1-Alkyl-1,2,4-triazoles

| Alkylating Agent | Solvent | Base | Temperature (°C) | Yield of N1-isomer (%) |

| 1-Bromodecane | DMF | K₂CO₃ | 80 | >90 nih.gov |

| 1-Iodoheptane | Acetonitrile | DBU | Reflux | High researchgate.net |

| 1-Bromobutane | [bmim]Br (Ionic Liquid) | K₂CO₃ | 80 (Microwave) | 88 researchgate.net |

| Various Alkyl Halides | None | K₂CO₃ | Microwave | Good to Excellent researcher.life |

This table is a representative summary based on data for various long-chain alkyl halides, suggesting the expected outcome for undecyl derivatives.

Cyclization Reactions for De Novo this compound Synthesis

De novo synthesis involves the construction of the 1,2,4-triazole ring from acyclic precursors already bearing the undecyl group. This approach offers the advantage of unambiguous regiochemistry, as the position of the undecyl substituent is determined by the choice of starting materials.

The Pellizzari reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.org To synthesize this compound via this method, one would need to start with N-undecylformamide and react it with formhydrazide. However, the Pellizzari reaction often requires harsh conditions, such as high temperatures, and can result in low yields. wikipedia.orguthm.edu.my

The Einhorn-Brunner reaction is another classical method that involves the reaction of an imide with a hydrazine (B178648) to form a 1,2,4-triazole. wikipedia.org For the synthesis of this compound, N-undecyl diacylamines would be reacted with hydrazine. imist.ma This method can also suffer from regioselectivity issues if the diacyl groups are different. wikipedia.org

[3+2] cycloaddition reactions are a powerful and versatile tool for the synthesis of five-membered heterocycles, including 1,2,4-triazoles. nih.gov In the context of this compound synthesis, this would typically involve the reaction of an undecyl-containing 1,3-dipole with a suitable dipolarophile.

A common strategy involves the reaction of undecyl azide (B81097) with a nitrile. nih.gov This reaction can be catalyzed by various metals, such as copper or silver, to control the regioselectivity. frontiersin.org For instance, the reaction of an azide with a nitrile can lead to the formation of a 1,5-disubstituted 1,2,4-triazole in the presence of a copper catalyst, while a silver catalyst can favor the formation of the 1,3-disubstituted isomer. organic-chemistry.org Metal-free [3+2] cycloaddition reactions have also been developed. nih.gov

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly synthetic methods. Electrochemical synthesis offers an attractive alternative to traditional methods, as it often avoids the use of harsh reagents and metal catalysts. organic-chemistry.orgisres.org The electrochemical synthesis of 1,2,4-triazoles can be achieved through the oxidative cyclization of amidrazones or other suitable precursors. rsc.org

Metal-free synthetic routes are also gaining prominence. These methods often rely on the use of iodine as a catalyst or proceed through cascade reactions under oxidative conditions. isres.org For example, a metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines has been reported. isres.org

Table 3: Comparison of De Novo Synthetic Routes for 1,2,4-Triazoles

| Synthetic Route | Precursors | Conditions | Advantages | Disadvantages |

| Pellizzari Reaction | Amide and Hydrazide | High temperature | Straightforward concept | Harsh conditions, low yields wikipedia.orguthm.edu.my |

| Einhorn-Brunner Reaction | Imide and Hydrazine | Weak acid | Versatile | Potential for isomeric mixtures imist.mawikipedia.org |

| [3+2] Cycloaddition | Azide and Nitrile | Metal catalysts or metal-free | High efficiency and regioselectivity | Requires synthesis of precursors nih.govfrontiersin.org |

| Electrochemical Synthesis | Aryl hydrazines, paraformaldehyde, NH₄OAc | Electrolysis | Mild conditions, avoids strong oxidants | Specialized equipment required organic-chemistry.org |

| Metal-Free Synthesis | Hydrazones and Amines | Iodine catalyst, oxidative conditions | Environmentally friendly | Substrate scope may be limited isres.org |

This table provides a general overview of the applicability of these methods to the synthesis of undecyl-substituted triazoles.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles. researchgate.net These approaches offer significant advantages over traditional methods, which often involve hazardous reagents, high temperatures, and lengthy reaction times. rsc.orgnih.gov For a molecule like this compound, green methodologies can lead to more efficient and sustainable production pathways.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a green alternative to conventional heating. pnrjournal.com This technique utilizes the ability of polar molecules to convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. pnrjournal.com For the synthesis of 1,2,4-triazole derivatives, microwave assistance dramatically reduces reaction times and often improves product yields. rsc.orgnih.gov

For instance, a method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org This approach is noted for its efficiency, mild conditions, excellent functional-group tolerance, and high yields. organic-chemistry.org The synthesis of this compound could be achieved by reacting undecylhydrazine with formamide under these conditions. While a conventional heating method for a similar reaction might take over four hours, microwave-assisted synthesis can be completed in as little as one to fifteen minutes. nih.gov

| Method | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating | > 4 hours | Established methodology | nih.gov |

| Microwave-Assisted Synthesis | 1 - 30 minutes | Reduced reaction time, increased yield, energy efficiency | nih.govpnrjournal.com |

Eliminating or replacing hazardous organic solvents is a cornerstone of green chemistry. Solvent-free reactions, or those conducted in environmentally benign solvents like water or ionic liquids, are highly desirable. researchgate.net

Solvent-Free Synthesis: Several methods for synthesizing 1,2,4-triazoles can be performed under solvent-free conditions. One such approach involves reacting substituted aryl hydrazides with an excess of hydrazine hydrate (B1144303) under microwave irradiation, yielding N4-amino-1,2,4-triazoles directly. scispace.com Another reported method prepares 3,4,5-trisubstituted 1,2,4-triazoles at 80°C under solvent-free conditions using a recyclable catalyst. nih.gov These solvent-free approaches reduce waste and simplify product work-up.

Environmentally Benign Solvents: For reactions requiring a solvent, green alternatives are available. Water is an ideal green solvent, and certain copper-catalyzed syntheses of triazoles can be performed in aqueous systems. cu.edu.eg Ionic liquids are another class of green solvents that can be used for the alkylation of 1,2,4-triazole, offering the advantage of being recyclable. researchgate.net The synthesis of this compound could be adapted to these systems, although the long, nonpolar undecyl chain may necessitate the use of co-solvents or specific ionic liquids to ensure adequate solubility.

The use of catalysts can enhance reaction efficiency, but their environmental impact and cost are important considerations. Green catalytic systems focus on either eliminating the need for a catalyst entirely or using catalysts that are heterogeneous and easily recyclable.

Catalyst-Free Systems: Some synthetic routes to 1,2,4-triazoles are inherently catalyst-free. A notable example is the microwave-assisted reaction of hydrazines with formamide, which proceeds efficiently without any catalytic additives. organic-chemistry.org Additionally, a method involving the ring opening and intramolecular cyclization of arylidene thiazolone with an alkyl-hydrazine (such as undecylhydrazine) provides a catalyst-free route to functionalized 1,2,4-triazoles. rsc.org Metal-free approaches using reagents like iodine under aerobic conditions have also been developed. isres.org

Recyclable Catalytic Systems: When a catalyst is necessary, heterogeneous catalysts are preferred because they can be easily separated from the reaction mixture and reused, minimizing waste and cost. mdpi.comnih.gov

Copper–zinc supported on Al₂O₃–TiO₂: This solid-supported catalyst has been used for the oxidative synthesis of 1,2,4-triazole derivatives using air as the oxidant. It is ligand-, base-, and additive-free and can be recycled multiple times without a significant drop in activity. rsc.org

HClO₄-SiO₂: This silica-supported acid catalyst is effective for synthesizing 3,4,5-trisubstituted 1,2,4-triazoles under solvent-free conditions and can be recycled at least three times. nih.gov

MCM-41-supported copper(I) complex: A 1,10-phenanthroline-functionalized MCM-41-supported copper(I) complex serves as a heterogeneous and recyclable catalyst for the cascade addition-oxidative cyclization of nitriles to form 1,2,4-triazoles. organic-chemistry.org

| Catalyst System | Type | Key Features | Reference |

|---|---|---|---|

| None (Microwave) | Catalyst-Free | Simple, mild, avoids metal contamination. | organic-chemistry.org |

| Cu-Zn/Al-Ti | Heterogeneous, Recyclable | Uses air as oxidant; ligand- and base-free. | rsc.org |

| HClO₄-SiO₂ | Heterogeneous, Recyclable | Effective under solvent-free conditions; reusable. | nih.gov |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

After the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, intermediates, and byproducts. The long undecyl chain imparts distinct solubility characteristics that influence the choice of purification method.

Extraction: A standard work-up procedure often involves liquid-liquid extraction. After the reaction, the mixture can be basified and extracted with an organic solvent like dichloromethane. acs.org The organic phase, containing the desired product, is then washed with water to remove inorganic salts and water-soluble impurities before being dried and concentrated. acs.org

Column Chromatography: For high purity, silica (B1680970) gel column chromatography is a common and effective technique. researchgate.net Given the nonpolar nature of the undecyl group, this compound is well-suited for normal-phase chromatography. A solvent system, typically a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol), is used to elute the components from the silica column. mdpi.commdpi.com Different regioisomers that may form during N-alkylation are often readily separable by silica flash chromatography. stackexchange.comnih.gov

Recrystallization: Recrystallization is an effective method for purifying solid products. The crude this compound can be dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol-ethyl acetate or ethanol-water) and allowed to cool slowly. mdpi.com As the solution cools, the solubility of the product decreases, causing it to crystallize out, leaving impurities behind in the solution. The pure crystals are then collected by filtration.

Distillation: While less common for non-volatile, high-boiling-point compounds, vacuum distillation can sometimes be used to purify triazole products, particularly to separate regioisomers if they have sufficiently different boiling points. stackexchange.comgoogle.com

Chemical Reactivity and Transformation Pathways of 1 Undecyl 1h 1,2,4 Triazole

Electrophilic Substitution Reactions on the Triazole Ring

Instead, electrophilic attack occurs preferentially on the nitrogen atoms due to their higher electron density. chemicalbook.com In 1-Undecyl-1H-1,2,4-triazole, the N1 position is already substituted by the undecyl group. The remaining nitrogen atoms, N2 and N4, are potential sites for electrophilic attack. Protonation, a fundamental electrophilic substitution, of the parent 1H-1,2,4-triazole readily occurs at the N4 position in the presence of strong acids like concentrated HCl, forming a triazolium chloride salt. chemicalbook.com Similarly, alkylation of 1,2,4-triazole (B32235) can lead to a mixture of N1 and N4 substituted products, depending on the reaction conditions. chemicalbook.comresearchgate.net For this compound, further alkylation or acylation would be expected to occur at the N4 position, leading to the formation of a quaternary 1-alkyl-4-substituted-1,2,4-triazolium salt. nih.govacs.org

Nucleophilic Attack and Ring-Opening Processes

In contrast to electrophilic substitution, the carbon atoms of the 1,2,4-triazole ring are susceptible to nucleophilic attack. This is due to the π-deficient nature of the ring, where the electron density at both C3 and C5 is low because of their attachment to electronegative nitrogen atoms. chemicalbook.com This makes them targets for nucleophiles, potentially leading to substitution or ring-opening under certain conditions.

The formation of triazolium ions, for instance through N4-alkylation, further enhances the susceptibility of the ring carbons to nucleophilic attack. chemicalbook.com While 1,2,4-triazoles are generally stable aromatic compounds, certain derivatives can undergo ring-opening. For example, some triazole syntheses proceed through intermediates that undergo nucleophilic attack followed by ring-opening and re-closure. researchgate.net The stability of the 1,2,4-triazole ring means that harsh conditions are typically required for nucleophilic ring-opening processes. The presence of the long, non-polar undecyl chain is unlikely to significantly alter the intrinsic susceptibility of the triazole ring's carbon atoms to nucleophilic attack.

Radical Reactions and Photo-induced Transformations

The 1,2,4-triazole moiety can participate in radical reactions. The thermal decomposition of many nitrogen-rich heterocyclic compounds, including triazoles, often proceeds via radical mechanisms involving the homolytic cleavage of C-N and C-C bonds. mdpi.comnih.gov

Photo-induced transformations of triazoles are also documented. Photoexcitation can lead to the formation of highly reactive intermediates. rsc.org For instance, photochemical reactions involving azodicarboxylates and diazoalkanes can produce 1,2,4-triazoles through the formation of triplet species and subsequent cycloaddition reactions. rsc.org The degradation of some triazole-based fungicides is accelerated by light, indicating susceptibility to photolytic cleavage. nih.gov The photolysis of the parent 1,2,4-triazole in cryogenic matrices can lead to fragmentation and the formation of species like nitrilimine. While specific studies on this compound are scarce, it is plausible that UV irradiation could induce radical formation on the undecyl chain or promote fragmentation of the triazole ring.

Functionalization of the Undecyl Chain

The undecyl group is a long, saturated alkyl chain that behaves chemically like an alkane. It is generally inert but can undergo functionalization reactions, typically through free-radical pathways or transition-metal-catalyzed C-H activation.

Radical Halogenation : This classic reaction involves the substitution of a hydrogen atom on the alkyl chain with a halogen (e.g., Cl, Br) upon exposure to UV light and the halogen. This process is typically not very selective, leading to a mixture of halogenated isomers along the chain.

Transition-Metal-Catalyzed C-H Activation : Modern synthetic methods allow for more selective functionalization of C-H bonds. nih.govacs.orgresearchgate.net Catalysts based on metals like palladium, rhodium, or cobalt can activate specific C-H bonds, allowing for the introduction of various functional groups. nih.govacs.orgacs.org While often directed by a nearby functional group, methods for terminal-selective functionalization of long alkyl chains have been developed, which could potentially be applied to introduce functionality at the omega-position of the undecyl chain of this compound. nih.gov

The triazole ring, being relatively stable, would likely remain intact under many conditions used for alkyl chain functionalization.

Thermal Stability and Degradation Pathways

The thermal stability of heterocyclic compounds is a critical property. Generally, 1,2,4-triazole derivatives are known to be thermally stable. frontiersin.org Studies on various substituted 1,2,4-triazoles show they are often stable up to temperatures well above 200-250°C. mdpi.commdpi.com

The decomposition process for nitrogen-rich heterocycles typically proceeds via a radical mechanism. nih.govnih.gov Theoretical studies suggest that the initial decomposition pathway for the parent 1H-1,2,4-triazole is a proton transfer, which has a high energy barrier, explaining its high thermal stability compared to its 1,2,3-triazole isomer. researchgate.net When heated to decomposition, 1,2,4-triazole derivatives break down, leading to the cleavage of C-N and C-C bonds. nih.gov This results in the emission of various volatile products, which can include ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), carbon dioxide (CO₂), and nitrogen gas (N₂), among other small molecules and aromatic fragments depending on the substituents. mdpi.comnih.gov

| Compound Type | Decomposition Onset Temperature (T5%) in Inert Atmosphere | Reference |

|---|---|---|

| Substituted 1,2,4-Triazoles (MM4c-e) | ~200°C | |

| Nitrogen-Rich Heterocyclic Esters (1-3) | 276-280°C | mdpi.com |

| Nitrogen-Rich Heterocyclic Esters (4-6) | >250°C | mdpi.com |

| Fused Asymmetrical Triazines | >250°C | mdpi.com |

The 1,2,4-triazole ring is generally resistant to hydrolysis under neutral conditions due to its aromatic stability. frontiersin.org Studies conducted on the parent 1H-1,2,4-triazole have shown it to be stable in aqueous solutions at pH 5, 7, and 9 at 25°C for over 30 days, with a half-life concluded to be in excess of this period.

The stability can be significantly affected by substituents. For example, the hydrolysis of 1-benzoyl-1,2,4-triazole has been studied, demonstrating that the cleavage of the N-acyl bond can occur. nih.govresearchgate.net For this compound, the C-N bond linking the alkyl chain to the triazole ring is expected to be quite stable to hydrolysis. The primary degradation in aqueous media, if it occurs, would likely be initiated by other means such as microbial action or photolysis rather than simple hydrolysis. The long undecyl chain would also render the molecule poorly soluble in water, which would in turn limit the rate of aqueous hydrolysis.

Photolytic degradation can be a significant transformation pathway for triazole derivatives in the environment. The parent 1H-1,2,4-triazole does not undergo significant direct photolysis in sunlight. However, many substituted triazoles, particularly those used as fungicides, are susceptible to photodegradation.

The process often involves photo-Fenton reactions or photocatalysis, where hydroxyl radicals generated by light initiate the degradation. nih.gov The degradation rates are influenced by factors such as pH, light intensity, and the presence of photocatalysts like titanium dioxide (TiO₂). researchgate.netnih.gov Degradation pathways can involve hydroxylation, dehydrochlorination (if applicable), and eventual ring cleavage. nih.govdeswater.com For example, the photo-electrocatalytic degradation of triazole fungicides has been shown to proceed with half-lives in the range of minutes to hours under optimized laboratory conditions. nih.govnih.gov Given these findings, it is expected that this compound would also be susceptible to photolytic degradation, particularly in the presence of photocatalytic substances and UV light.

| Process | Conditions | Half-Life (t1/2) | Reference |

|---|---|---|---|

| UV-Fenton | 30°C, 2.0 x 105 Lx | 9.1 min | nih.gov |

| UV-Fenton | 30°C, 1.0 x 105 Lx | 27.3 min | nih.gov |

| Solar-Fenton | 35°C, 1.0-1.2 x 105 Lx | 11.2 min | nih.gov |

Advanced Spectroscopic and Analytical Characterization of 1 Undecyl 1h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural assignment of organic molecules. For 1-Undecyl-1H-1,2,4-triazole, a combination of one- and two-dimensional NMR techniques provides a complete picture of its molecular framework.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Anisotropy Effects

The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals corresponding to the triazole ring and the undecyl chain.

The ¹H NMR spectrum would be expected to show two distinct signals in the downfield region, characteristic of the aromatic protons of the 1,2,4-triazole (B32235) ring. Specifically, the protons at the C3 and C5 positions of the 1H-1,2,4-triazole ring typically appear as singlets. The electron-withdrawing nature of the nitrogen atoms in the ring deshields these protons, causing them to resonate at a lower field compared to typical aromatic protons.

The undecyl chain protons would present a series of signals in the upfield region of the spectrum. The methylene (B1212753) group directly attached to the N1 nitrogen of the triazole ring (N-CH₂) would be the most deshielded of the alkyl protons due to the inductive effect of the aromatic ring, likely appearing as a triplet. The subsequent methylene groups of the chain would show overlapping multiplets, with the terminal methyl group (CH₃) appearing as a distinct triplet at the highest field.

The ¹³C NMR spectrum provides complementary information. The two carbon atoms of the triazole ring (C3 and C5) would be expected to have chemical shifts in the aromatic region, typically downfield due to the influence of the adjacent nitrogen atoms. The carbon atoms of the undecyl chain would appear in the aliphatic region. The N-CH₂ carbon would be the most downfield of the alkyl carbons. The remaining methylene carbons of the chain would have closely spaced chemical shifts, and the terminal methyl carbon would be the most upfield signal.

Anisotropy effects from the 1,2,4-triazole ring can influence the chemical shifts of the proximal methylene groups of the undecyl chain. The ring current of the aromatic triazole system can cause a slight deshielding of the protons and carbons of the first few methylene groups of the alkyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Triazole H-3 | Downfield singlet | Aromatic region |

| Triazole H-5 | Downfield singlet | Aromatic region |

| N-CH₂ (undecyl) | Triplet, deshielded alkyl | Aliphatic, deshielded |

| -(CH₂)₉- (undecyl) | Multiplets | Aliphatic region |

| -CH₃ (undecyl) | Triplet, upfield | Aliphatic, upfield |

Note: The exact chemical shifts would be dependent on the solvent and experimental conditions.

¹⁵N NMR Spectroscopy for Triazole Ring Characterization

¹⁵N NMR spectroscopy is a powerful technique for directly probing the nitrogen environment within the 1,2,4-triazole ring. The three distinct nitrogen atoms (N1, N2, and N4) would exhibit separate signals in the ¹⁵N NMR spectrum. The chemical shifts of these nitrogens are sensitive to their hybridization state and local electronic environment. The N1 nitrogen, being substituted with the undecyl group, would have a different chemical shift compared to the unsubstituted N2 and N4 atoms. This technique is invaluable for confirming the substitution pattern on the triazole ring.

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C signals and for establishing the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For the undecyl chain, cross-peaks would be observed between the N-CH₂ protons and the adjacent methylene protons, and sequentially along the chain to the terminal methyl group. The triazole protons, being singlets, would not show any COSY correlations to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of the carbon signals for each protonated carbon in the molecule. For instance, the signal for the triazole C3 proton would correlate with the C3 carbon signal, and each methylene and methyl proton signal of the undecyl chain would correlate with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connection between the undecyl chain and the triazole ring. A key correlation would be observed between the protons of the N-CH₂ group and the C5 carbon of the triazole ring, confirming the N1-alkylation. Correlations between the triazole protons and the triazole carbons would also be observed, further confirming the ring structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Vibrational Modes of the Triazole Ring and Undecyl Chain

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the vibrations of the triazole ring and the undecyl chain.

Triazole Ring Vibrations:

C-H stretching: Aromatic C-H stretching vibrations of the triazole ring would be expected in the region of 3100-3000 cm⁻¹.

Ring stretching (C=N and N-N): The stretching vibrations of the C=N and N-N bonds within the triazole ring would give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ region.

Ring breathing and deformation modes: In-plane and out-of-plane bending and deformation modes of the triazole ring would be observed at lower frequencies.

Undecyl Chain Vibrations:

C-H stretching: Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups of the undecyl chain would be prominent in the 2960-2850 cm⁻¹ region.

C-H bending: Bending (scissoring, wagging, twisting, and rocking) vibrations of the CH₂ and CH₃ groups would appear in the 1470-1370 cm⁻¹ range.

Table 2: Key Predicted Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch (Triazole) | 3100 - 3000 |

| Aliphatic C-H Stretch (Undecyl) | 2960 - 2850 |

| C=N/N-N Ring Stretch (Triazole) | 1600 - 1400 |

| CH₂/CH₃ Bending (Undecyl) | 1470 - 1370 |

Conformational Analysis via Vibrational Spectroscopy

The long and flexible undecyl chain of this compound can adopt various conformations. Vibrational spectroscopy, particularly in the lower frequency "fingerprint" region, can be sensitive to these conformational changes. For instance, specific vibrational modes, such as the CH₂ rocking modes, can be influenced by the conformational order of the alkyl chain. In the solid state, the undecyl chains may adopt a more ordered, all-trans conformation, leading to sharper and more defined vibrational bands compared to the liquid or solution state where multiple conformers would be present. By analyzing the changes in the vibrational spectra under different conditions (e.g., temperature, physical state), insights into the conformational preferences of the undecyl chain can be obtained.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it provides the exact molecular mass and offers insights into its structure through the analysis of fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized, often by knocking off an electron, to form a molecular ion (M+). The instability of this molecular ion leads to its breakdown into smaller, characteristic fragments.

A probable fragmentation pattern for this compound would involve the cleavage of the undecyl alkyl chain and the rupture of the triazole ring. The long alkyl chain can undergo fragmentation at various points, leading to a series of ions with decreasing mass. The triazole ring itself can also break apart, yielding specific charged fragments.

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Postulated Fragment Ion | Structural Representation |

| 223 | [M]+• (Molecular Ion) | C13H25N3 |

| 154 | [M - C5H11]+ | C8H14N3 |

| 82 | [C5H11N]+ | Undecyl chain fragment |

| 69 | [C3H3N2]+ | Triazole ring fragment |

Note: This data is representative and based on common fragmentation patterns of N-alkyl-1,2,4-triazoles.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound. mdpi.com By measuring the mass-to-charge ratio with very high accuracy, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C13H25N3), HRMS would confirm its elemental composition by providing a highly accurate mass measurement, which can then be compared to the calculated theoretical mass. This level of precision is crucial for confirming the identity of the compound and ruling out other potential structures.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically used to analyze the fragments of a selected ion. sciex.comzsmu.edu.ua In an MS/MS experiment, the molecular ion of this compound would be selectively isolated and then subjected to collision-induced dissociation to generate a series of fragment ions. This process provides detailed structural information and helps to confirm the connectivity of the atoms within the molecule. The resulting fragmentation spectrum is often unique to the compound and can serve as a "fingerprint" for its identification, even in complex mixtures. sciex.comzsmu.edu.ua

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from any impurities or byproducts from its synthesis. These methods are also used for the accurate quantification of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this setup, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as water and acetonitrile. The separation is based on the differential partitioning of the compound between the two phases. Due to its long undecyl chain, this compound is expected to be well-retained on a nonpolar stationary phase. By monitoring the elution with a suitable detector, such as a UV detector, the purity of the compound can be assessed, and its concentration can be determined by comparing the peak area to that of a known standard.

Table 2: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 210 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: These parameters are illustrative and would require optimization for a specific analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. dnu.dp.ua For GC-MS analysis, this compound would need to be sufficiently volatile and thermally stable. dnu.dp.ua The compound would be injected into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer for detection. The retention time in the GC provides one level of identification, while the mass spectrum provides another, more definitive confirmation. GC-MS is a highly sensitive and selective technique for purity assessment and can also be used for quantification. However, the polarity of the triazole ring can sometimes pose challenges for GC analysis, potentially requiring derivatization to improve chromatographic performance. dnu.dp.ua

Advanced Separation Techniques (e.g., Ion Mobility Spectrometry)

More advanced separation techniques can provide additional dimensions of analysis. Ion Mobility Spectrometry (IMS), when coupled with mass spectrometry (IM-MS), separates ions based on their size, shape, and charge in the gas phase. This technique can resolve isomers that may not be separable by chromatography alone. For complex samples containing this compound, the combination of liquid chromatography with ion mobility-mass spectrometry (LC-IM-MS) can offer enhanced selectivity and peak capacity, leading to more confident identification and characterization. sciex.com This multi-dimensional approach is particularly valuable for distinguishing the target compound from structurally similar impurities.

Lack of Crystallographic Data for this compound Prevents Full Article Generation

A thorough and extensive search of scientific literature and crystallographic databases has revealed no publicly available X-ray crystallography data for the chemical compound this compound. This absence of specific structural information prevents the generation of the requested article, as a critical section on its solid-state structure cannot be completed with the required scientific accuracy and detail.

The user's request specified a detailed article on "this compound," with a mandatory section (4.5) dedicated to its "X-ray Crystallography for Solid-State Structural Determination." This section was to include data tables and detailed research findings. However, searches in major chemical and crystallographic databases, including the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and the Inorganic Crystal Structure Database (ICSD), yielded no results for this specific compound.

While general information on the parent molecule, 1,2,4-triazole, and its various other derivatives is available, these data cannot be extrapolated to accurately describe the crystal structure of the undecyl-substituted variant. The introduction of the long undecyl alkyl chain would significantly influence the molecule's packing in the solid state, leading to unique crystallographic parameters. Without experimental data from single-crystal X-ray diffraction analysis of this compound, any attempt to detail its crystal system, space group, unit cell dimensions, and intermolecular interactions would be purely speculative and would not adhere to the required standards of scientific accuracy.

Therefore, to uphold the integrity of the scientific information presented and to strictly adhere to the user's instructions of providing factual and accurate content, the requested article cannot be generated at this time. Further research and the publication of the crystal structure of this compound in a peer-reviewed scientific journal would be necessary to fulfill this request.

Theoretical and Computational Studies of 1 Undecyl 1h 1,2,4 Triazole

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 1-Undecyl-1H-1,2,4-triazole. These methods solve the electronic structure of the molecule to provide detailed information about its geometry, stability, and reactivity.

Geometry Optimization and Energetic Profiles

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the minimum energy of the molecule, representing its most stable conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles for both the 1,2,4-triazole (B32235) ring and the attached undecyl chain.

Theoretical calculations for similar N1-substituted 1,2,4-triazoles show that the five-membered triazole ring is essentially planar. rad-proceedings.org The bond lengths within the ring are intermediate between single and double bonds, which is characteristic of an aromatic system. rad-proceedings.org The long undecyl chain, however, is highly flexible and can adopt numerous conformations. The lowest energy state typically corresponds to an all-trans (anti-periplanar) arrangement of the carbon-carbon bonds in the alkyl chain, as this minimizes steric hindrance.

Energetic profiles can be calculated by systematically rotating the dihedral angles along the undecyl chain to map the potential energy surface. This analysis helps identify various stable conformers (local energy minima) and the energy barriers (transition states) between them.

Table 1: Representative Calculated Geometrical Parameters for a 1-Alkyl-1,2,4-triazole Moiety (Note: These are typical values for related structures as specific data for this compound is not available in the reviewed literature. Actual values would be obtained from DFT calculations, e.g., at the B3LYP/6-311++G(d,p) level of theory.)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | N1-C5 (ring) | ~1.35 Å |

| N1-N2 (ring) | ~1.38 Å | |

| N2-C3 (ring) | ~1.31 Å | |

| C3-N4 (ring) | ~1.37 Å | |

| N4-C5 (ring) | ~1.33 Å | |

| N1-C(undecyl) | ~1.47 Å | |

| Bond Angle | C5-N1-N2 (ring) | ~108° |

| N1-N2-C3 (ring) | ~113° | |

| N2-C3-N4 (ring) | ~101° | |

| C3-N4-C5 (ring) | ~110° | |

| N4-C5-N1 (ring) | ~108° |

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO analysis)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A large gap implies high stability and low reactivity. researchgate.net

For 1-alkyl-1,2,4-triazoles, the HOMO is typically localized on the electron-rich 1,2,4-triazole ring, specifically involving the π-system and the lone pairs of the nitrogen atoms. The LUMO is also generally centered on the triazole ring, corresponding to the π* anti-bonding orbitals. The undecyl chain, being a saturated alkyl group, primarily contributes to the sigma (σ) framework and has a lesser role in the frontier orbitals. DFT calculations are used to visualize these orbitals and determine their energy levels. researchgate.netdnu.dp.ua

Table 2: Conceptual Frontier Molecular Orbital Data for this compound (Note: Specific energy values require dedicated quantum chemical calculations.)

| Parameter | Description | Expected Localization |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Primarily on the π-system of the 1,2,4-triazole ring |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Primarily on the π*-system of the 1,2,4-triazole ring |

| ΔE (LUMO-HOMO Gap) | Indicator of chemical stability and reactivity | Influenced by the electronic nature of the triazole ring |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface.

In this compound, the most negative regions (typically colored red or yellow) are expected to be located around the nitrogen atoms of the triazole ring (specifically N2 and N4) due to their high electronegativity and the presence of lone pair electrons. These areas represent sites that are susceptible to electrophilic attack or can act as hydrogen bond acceptors. The hydrogen atoms on the triazole ring and the undecyl chain will exhibit positive electrostatic potential (colored blue), making them potential sites for nucleophilic interaction. The long, nonpolar undecyl tail would show a largely neutral potential (colored green).

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide critical insights into its conformational dynamics and its interactions with other molecules. pensoft.net

Conformational Landscape and Flexibility of the Undecyl Chain

The long, eleven-carbon undecyl chain endows the molecule with significant conformational flexibility. MD simulations can explore the vast conformational landscape of this chain by simulating its movement at a given temperature. The simulations track the torsional angles along the carbon-carbon backbone, revealing the probability of finding the chain in different shapes, from fully extended (all-trans) to various folded or bent conformations (containing gauche arrangements). researchgate.net This analysis is crucial for understanding how the molecule's shape changes in different environments, such as in solution or in an aggregated state.

Intermolecular Interactions and Self-Assembly Propensities

This compound is an amphiphilic molecule, possessing a polar head group (the 1,2,4-triazole ring) and a long, nonpolar tail (the undecyl chain). This dual nature strongly suggests a propensity for self-assembly in solution, particularly in polar solvents like water. mdpi.com

MD simulations can model the behavior of many of these molecules together to study their aggregation. It is expected that these molecules would self-assemble to minimize the unfavorable contact between the nonpolar undecyl tails and the polar solvent. This can lead to the formation of various supramolecular structures, such as micelles (spherical aggregates with tails inward) or bilayers. The simulations can elucidate the specific intermolecular interactions that drive this assembly, which include:

Hydrophobic Interactions: The primary driving force, where the undecyl tails cluster together to exclude water.

Hydrogen Bonding: The nitrogen atoms of the triazole rings can act as hydrogen bond acceptors, interacting with solvent molecules or other triazole rings. nih.gov

van der Waals Forces: These interactions are significant between the closely packed undecyl chains within the core of the aggregates.

By analyzing the trajectories and interaction energies from MD simulations, researchers can predict the critical aggregation concentration, the size and shape of the resulting aggregates, and the dynamics of individual molecules within these assemblies. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical calculations are instrumental in predicting the spectroscopic signatures of molecules like this compound. By simulating the behavior of the molecule and its interaction with electromagnetic radiation, it is possible to obtain predicted spectra that can be compared with experimental results for structural confirmation and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the magnetic shielding tensors of nuclei. These tensors are then converted into chemical shifts (δ) relative to a standard, typically tetramethylsilane (B1202638) (TMS).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Model 1-Alkyl-1H-1,2,4-triazole

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 (Triazole) | 8.0 - 8.5 | - |

| H-5 (Triazole) | 7.5 - 8.0 | - |

| C-3 (Triazole) | - | 150 - 155 |

| C-5 (Triazole) | - | 145 - 150 |

| N-CH₂ (Alkyl) | 4.0 - 4.5 | - |

| N-CH₂ (Alkyl) | - | 50 - 55 |

| -(CH₂)₉- (Alkyl) | 1.2 - 1.4 | 22 - 32 |

| -CH₃ (Alkyl) | 0.8 - 0.9 | 14 |

Note: These are typical ranges based on computational studies of similar 1-alkyl-1,2,4-triazoles.

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies are crucial for the assignment of experimental IR spectra. DFT methods can predict the vibrational modes of a molecule, which correspond to the stretching, bending, and torsional motions of the atoms. These calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. nih.govacs.orgesisresearch.org

For this compound, the predicted IR spectrum would feature characteristic bands for the C-H and N-H stretching vibrations of the triazole ring, as well as the C-H stretching and bending vibrations of the undecyl chain. The ring stretching and deformation modes of the 1,2,4-triazole nucleus would also be present in the fingerprint region.

Interactive Data Table: Predicted IR Vibrational Frequencies (cm⁻¹) for the this compound Moiety

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretching (Triazole) | 3100 - 3200 |

| C-H stretching (Alkyl) | 2850 - 3000 |

| C=N stretching (Triazole) | 1500 - 1600 |

| N-N stretching (Triazole) | 1200 - 1300 |

| C-N stretching (Triazole) | 1000 - 1100 |

| CH₂ bending (Alkyl) | 1450 - 1470 |

Note: These are representative frequency ranges based on DFT calculations of 1,2,4-triazole and its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the primary computational method for predicting the electronic absorption spectra of molecules. researchgate.net This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV-Vis light. The results are typically presented as the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is related to the intensity of the absorption.

For this compound, the predicted UV-Vis spectrum is expected to show absorptions in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the aromatic triazole ring. The long alkyl chain is not expected to significantly contribute to the absorption in the UV-Vis range.

Interactive Data Table: Predicted UV-Vis Absorption for the 1H-1,2,4-triazole Chromophore

| Electronic Transition | Predicted λmax Range (nm) |

| π → π | 200 - 220 |

| n → π | 240 - 260 |

Note: These are typical absorption ranges for the 1,2,4-triazole ring based on TD-DFT calculations of related compounds.

Reactivity Descriptors and Mechanistic Pathway Predictions

Computational chemistry also provides valuable tools for understanding the reactivity of molecules and predicting the pathways of chemical reactions. Reactivity descriptors derived from DFT calculations, such as frontier molecular orbitals (HOMO and LUMO) and Fukui functions, offer insights into the electronic structure and reactive sites of a molecule.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. irjweb.comntu.edu.iq

For this compound, the HOMO is expected to be localized primarily on the triazole ring, specifically on the nitrogen atoms with lone pairs of electrons. The LUMO is also expected to be centered on the triazole ring. A larger HOMO-LUMO gap would suggest higher stability and lower reactivity.

Reactivity Descriptors: Other global reactivity descriptors that can be calculated from the HOMO and LUMO energies include:

Ionization Potential (I): I ≈ -E(HOMO)

Electron Affinity (A): A ≈ -E(LUMO)

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity.

For this compound, the nitrogen atoms of the triazole ring are predicted to be the most nucleophilic centers, making them susceptible to electrophilic attack. The carbon atoms of the triazole ring would be the likely sites for nucleophilic attack.

Mechanistic Pathway Predictions: DFT calculations can be used to model the potential energy surfaces of chemical reactions involving this compound. By locating transition states and calculating activation energies, it is possible to predict the most favorable reaction pathways. For example, in alkylation reactions, computational studies can help determine whether the reaction will occur at the N1, N2, or N4 position of the triazole ring. researchgate.net These predictions are invaluable for understanding reaction mechanisms and for designing new synthetic routes.

Mechanistic Investigations of 1 Undecyl 1h 1,2,4 Triazole in Biological Contexts in Vitro, Non Human, Non Clinical

Exploration of Molecular Targets and Binding Interactions

The primary molecular target for the vast majority of antifungal triazole compounds is the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). beilstein-journals.orgamazonaws.com This enzyme plays a critical role in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. beilstein-journals.org The interaction of 1-Undecyl-1H-1,2,4-triazole with this and potentially other targets is a key determinant of its biological effects.

The fungicidal activity of 1,2,4-triazole (B32235) derivatives is predominantly attributed to their ability to inhibit CYP51. beilstein-journals.orgamazonaws.com This enzyme is a crucial catalyst in the conversion of lanosterol to ergosterol in fungi. beilstein-journals.org The nitrogen atom at the 4-position of the triazole ring is thought to bind to the heme iron atom in the active site of CYP51, thereby competitively inhibiting the binding of the natural substrate, lanosterol. beilstein-journals.org This inhibition disrupts the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane. The consequence of this disruption is altered membrane fluidity and permeability, and the malfunction of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.

| Component of Compound | Postulated Interaction with CYP51 | Consequence of Interaction |

|---|---|---|

| 1,2,4-Triazole Ring (N4) | Coordination with the heme iron atom in the enzyme's active site. | Competitive inhibition of lanosterol binding. |

| Undecyl Chain (C11H23) | Hydrophobic interactions with the substrate-binding channel. | Anchoring of the molecule within the active site, enhancing inhibitory potency. |

Beyond direct enzyme inhibition, the possibility of this compound interacting with other cellular receptors cannot be entirely dismissed, although it is considered a secondary mechanism for this class of compounds. Any such interactions would be hypothetical at this stage and would require dedicated receptor binding assays to be confirmed. The lipophilic nature of the undecyl chain could theoretically facilitate interactions with membrane-bound receptors or transport proteins. However, the primary antifungal activity is overwhelmingly attributed to CYP51 inhibition.

Cellular Permeability and Intracellular Distribution Studies (In Vitro Models)

For an antifungal agent to be effective, it must be able to cross the fungal cell wall and cell membrane to reach its intracellular target. The cellular permeability of this compound is expected to be significantly influenced by its long alkyl chain. Lipophilicity is a key factor in determining the ability of a molecule to traverse biological membranes. The undecyl group imparts a high degree of lipophilicity to the molecule, which would likely favor its partitioning into the lipid bilayer of the fungal cell membrane.

Studies on other long-chain alkyl compounds have shown that they can alter the permeability of fungal cell membranes. mdpi.com At higher concentrations, these compounds can cause a non-specific increase in membrane permeability, leading to the leakage of cellular contents. mdpi.com It is plausible that this compound could exhibit similar effects.

Once inside the fungal cell, the compound would need to navigate the aqueous cytoplasm to reach the endoplasmic reticulum, where CYP51 is located. The intracellular distribution would be governed by the compound's physicochemical properties, including its solubility in the aqueous cytoplasm versus its affinity for intracellular membranes and lipid droplets.

Mechanistic Pathways of Bioactivity (e.g., fungicidal mechanisms in plant pathogens)

The primary fungicidal mechanism of this compound in plant pathogens is directly linked to the inhibition of ergosterol biosynthesis. The resulting defective cell membrane leads to a cascade of detrimental effects on the fungus, including:

Impaired Hyphal Growth: The integrity of the cell membrane is crucial for the extension of fungal hyphae. Disruption of the membrane structure inhibits this process, thereby limiting the spread of the pathogen.

Increased Susceptibility to Environmental Stress: A compromised cell membrane makes the fungus more vulnerable to osmotic stress and other environmental challenges.

Inhibition of Spore Germination: The process of spore germination is energy-intensive and requires functional membranes. The disruption of ergosterol synthesis can interfere with this critical stage of the fungal life cycle.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 1,2,4-triazole-based antifungals, SAR studies have provided valuable insights into the structural requirements for potent CYP51 inhibition.

Chain Length: The length of the alkyl chain influences the lipophilicity of the molecule. An optimal level of lipophilicity is required for the compound to effectively cross the fungal cell membrane and bind to the hydrophobic active site of CYP51. While specific studies on a series of 1-alkyl-1H-1,2,4-triazoles with varying chain lengths are not extensively documented for this specific simple alkyl series, it is a well-established principle in medicinal chemistry that biological activity often follows a parabolic relationship with alkyl chain length. Initially, increasing the chain length can enhance activity by improving membrane permeability and binding affinity. However, beyond a certain point, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding, which can decrease activity. The undecyl (C11) chain is a relatively long chain, suggesting a high degree of lipophilicity.

Branching: Branching in the alkyl chain can also have a significant impact on antifungal activity. The introduction of branches can alter the steric profile of the molecule, which may affect its ability to fit into the active site of the target enzyme. In some cases, branching can increase metabolic stability or modulate lipophilicity. For this compound, the undecyl chain is unbranched. Any introduction of branching would need to be systematically evaluated to determine its effect on antifungal potency.

| Structural Modification | Predicted Impact on Antifungal Activity | Rationale |

|---|---|---|

| Increase in alkyl chain length (beyond C11) | Potentially decreased activity | Excessive lipophilicity may lead to poor solubility and non-specific binding, hindering access to the target enzyme. |

| Decrease in alkyl chain length (below C8) | Potentially decreased activity | Reduced hydrophobic interactions within the CYP51 active site, leading to weaker binding affinity. |

| Introduction of branching in the alkyl chain | Variable (could increase or decrease activity) | Altered steric fit in the enzyme's active site; potential for improved metabolic stability or changes in lipophilicity. |

Substituent Effects on the Triazole Ring

The biological activity of 1,2,4-triazole derivatives is significantly influenced by the nature and position of substituents on the triazole ring. In the context of this compound, the undecyl group, a long alkyl chain, at the N-1 position is a critical determinant of its physicochemical properties and, consequently, its biological interactions.

Research on various 1,2,4-triazole derivatives has established clear structure-activity relationships (SAR) concerning alkyl substituents. A key observation is that the length of the alkyl chain can have a pronounced effect on biological efficacy. For instance, studies on certain quinolone-triazole hybrids have shown that longer alkyl chains at the N-4 position can lead to a significant decrease in activity. nih.gov This suggests that steric hindrance or unfavorable hydrophobic interactions within the target protein's binding site might come into play with increased chain length.

Conversely, the introduction of a long alkyl chain can enhance activity in other cases, likely by improving membrane permeability or providing favorable van der Waals interactions with hydrophobic pockets in a target protein. For example, n-decyloxymethyl derivatives of 1,2,4-triazole-3-carboxamide have demonstrated potent antiproliferative effects in leukemia cell lines at low micromolar concentrations. mdpi.com Although the linkage and position differ from this compound, the presence of a ten-carbon chain highlights the potential for long alkyl groups to confer significant biological activity.

The position of the substituent is equally crucial. The alkylation of the 1,2,4-triazole ring can occur at different nitrogen atoms, leading to various regioisomers with distinct biological profiles. mdpi.com The specific attachment of the undecyl group at the N-1 position in this compound defines its unique chemical architecture and interaction capabilities.

Table 1: Effect of Alkyl Chain Length on the Biological Activity of 1,2,4-Triazole Derivatives

| Compound Series | Alkyl Chain Length | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Quinolone-triazole hybrids (N-4 substituted) | Longer alkyl chains | Significantly decreased activity | nih.gov |

| 1,2,4-triazole-3-carboxamide derivatives (n-decyloxymethyl) | 10-carbon chain | Potent antiproliferative effects | mdpi.com |

| 4'-aromatic ring substituted 1,2,4-triazoles | Shorter alkyl chain | Stronger cytotoxic activity compared to longer chains | mdpi.com |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.netpensoft.net This method is instrumental in understanding the potential mechanisms of action for compounds like this compound by modeling its interaction with various biological targets at the molecular level. For 1,2,4-triazole derivatives, docking studies have been crucial in elucidating their binding modes to enzymes and receptors involved in a range of pathologies. ijcrcps.commdpi.com

The 1,2,4-triazole nucleus is known to interact with biological targets through various non-covalent forces. The nitrogen atoms of the triazole ring can act as crucial hydrogen bond acceptors or coordinate with metal ions within an enzyme's active site. ijcrcps.com For instance, in aromatase inhibitors like letrozole, the N-4 of the triazole ring coordinates with the heme iron of the enzyme's active site. ijcrcps.com The stability of the ligand-protein complex is further enhanced by hydrophobic interactions, pi-stacking, and dipole-dipole interactions. pensoft.net

Molecular docking simulations of various 1,2,4-triazole derivatives have identified key amino acid residues involved in their binding. For example, studies on potential antioxidant 1,2,4-triazoles have detailed interactions with residues in the active sites of enzymes that regulate oxidative stress. pensoft.netpensoft.net Similarly, docking of triazole derivatives into the active sites of microbial enzymes has helped to explain their antimicrobial activity. ijper.org

Table 2: Key Interactions of 1,2,4-Triazole Derivatives from Molecular Docking Studies

| Protein Target | 1,2,4-Triazole Derivative Class | Key Interactions Observed | Reference |

|---|---|---|---|

| Aromatase | Anticancer agents | Coordination of N-4 with heme iron; pi-cation interaction with Arginine residues. | ijcrcps.com |

| Oxidative Stress Enzymes | Antioxidant agents | Hydrogen bonding, Dipole-Dipole, and π-stacking interactions. | pensoft.net |

| Bacterial/Fungal Proteins | Antimicrobial agents | Good binding mode in the active site of target proteins. | ijper.orgasianpubs.org |

| Tubulin | Anticancer agents | Binding to the colchicine (B1669291) site, leading to inhibition of polymerization. | researchgate.net |

Applications of 1 Undecyl 1h 1,2,4 Triazole in Chemical and Material Sciences

Catalysis and Organocatalysis

The 1,2,4-triazole (B32235) ring is a well-established motif in catalysis, primarily due to its ability to act as a ligand for transition metals and its potential for direct catalytic activity.

Role as Ligands in Transition Metal Catalysis

Derivatives of 1,2,4-triazole are known to coordinate with a variety of transition metals, forming stable complexes that can catalyze a range of organic transformations. The nitrogen atoms of the triazole ring can act as effective donors, and the nature of the substituent at the N1 position can influence the electronic and steric properties of the resulting ligand, thereby tuning the catalytic activity of the metal center. In the hypothetical case of 1-Undecyl-1H-1,2,4-triazole, the long undecyl chain could impart specific solubility properties, potentially enabling its use in biphasic catalysis or in non-polar reaction media.

Table 1: Potential Applications of 1-Alkyl-1H-1,2,4-triazoles as Ligands

| Catalytic Reaction | Potential Role of Alkyl-Substituted Triazole Ligand |

|---|---|

| Cross-coupling reactions | Enhancing catalyst stability and solubility |

| Hydrogenation | Modulating catalyst selectivity |

Direct Catalytic Activity (e.g., Acid-Base Catalysis)

The 1,2,4-triazole nucleus possesses both acidic and basic sites, allowing it to function as an organocatalyst in certain reactions. The N4 atom can act as a proton acceptor, while the C-H bonds of the ring can be acidic under certain conditions. While there is no specific research on the direct catalytic activity of this compound, the presence of the triazole core suggests a potential for such applications, although this remains to be experimentally verified.

Advanced Materials Science

The incorporation of long alkyl chains and heterocyclic moieties is a common strategy in the design of advanced organic materials. The combination of the undecyl group and the 1,2,4-triazole ring in this compound suggests potential utility in several areas of materials science.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The 1,2,4-triazole core is known to be a component of some organic molecules with interesting photophysical properties. These properties can be tuned by the attachment of different substituents. The undecyl group in this compound could influence the morphology of thin films, which is a critical factor in the performance of OLEDs and other optoelectronic devices. However, no specific studies have been published that demonstrate the use of this particular compound in such applications.

Liquid Crystalline Materials and Optical Waveguides

The combination of a rigid heterocyclic core (the triazole ring) and a flexible long alkyl chain (the undecyl group) is a common molecular design for liquid crystalline materials. The self-assembly of such molecules can lead to the formation of ordered phases with anisotropic properties, which are essential for applications in displays and optical waveguides. While plausible, the liquid crystalline properties of this compound have not been reported in the scientific literature.

Polymeric Materials and Resins

Monomers containing 1,2,4-triazole units can be polymerized to create materials with specific thermal and chemical properties. The undecyl group could act as an internal plasticizer or modify the solubility and processing characteristics of such polymers. There is no available data to suggest that this compound has been used as a monomer or additive in the formulation of polymeric materials or resins.

Corrosion Inhibition

The 1,2,4-triazole moiety and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum brass, particularly in acidic or chloride-containing environments. ktu.ltmdpi.commdpi.com The inhibitory action of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govelectrochemsci.org

The molecular structure of this compound is particularly well-suited for corrosion inhibition. The triazole ring, with its multiple nitrogen atoms containing lone pairs of electrons, acts as the active center for adsorption. These nitrogen atoms can coordinate with vacant d-orbitals of metal atoms on the surface, leading to the formation of strong chemical bonds (chemisorption). mdpi.com The presence of the long undecyl chain significantly enhances the protective quality of the adsorbed layer. Once the triazole head groups are anchored to the surface, the hydrophobic alkyl tails tend to align and pack closely due to van der Waals forces, creating a dense, self-assembled monolayer (SAM). pku.edu.cn This compact organic film acts as a physical barrier, repelling water and corrosive ions from the metal surface. mdpi.com

Studies on analogous long-chain N-alkyl triazoles have demonstrated the formation of polymolecular protective layers that significantly reduce both the rate of corrosion and the permeation of hydrogen into the steel, thereby preventing hydrogen embrittlement. mdpi.commdpi.com The effectiveness of these inhibitors is often quantified by their inhibition efficiency (IE), which can be determined through electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as gravimetric measurements. electrochemsci.orgnih.govrsc.org Research on similar triazole derivatives has shown that they can act as mixed-type inhibitors, suppressing both anodic metal dissolution and cathodic hydrogen evolution reactions. electrochemsci.orgrsc.org The high free energy of adsorption values calculated for some derivatives indicates a strong and spontaneous adsorption process characteristic of chemisorption. mdpi.com